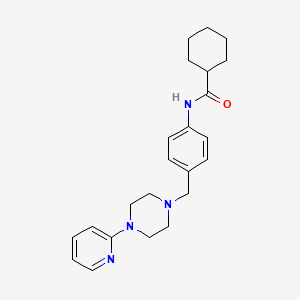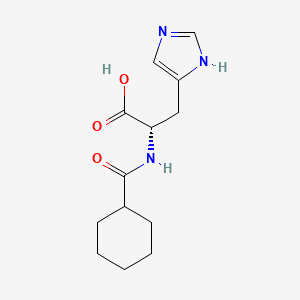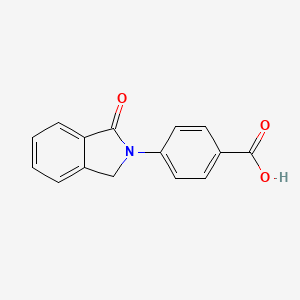
4-(1-氧代异吲哚-2-基)苯甲酸
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a one-pot three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides has been used to prepare related compounds .Chemical Reactions Analysis
Luminescent N-arylphthalimidino derivatives 2- and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid have been prepared and characterized . Their crystallization revealed a new approach for the crystallization of an organic compound which is induced by a reaction but not the synthetic reaction itself .科学研究应用
抗菌活性
4-硫脲基苯甲酸,是4-(1-氧代异吲哚-2-基)苯甲酸的衍生物,已被合成并对各种革兰氏阴性和革兰氏阳性细菌的抗菌活性进行了测试。研究发现其具有显著的抗微生物特性,表明在抗菌疗法中可能有潜在应用(Dabholkar & Tripathi, 2011)。
抗病毒特性
涉及4-取代磺胺基苯甲酸衍生物的研究,这些衍生物在结构上演变自4-(1-氧代异吲哚-2-基)苯甲酸,显示出在抑制肠病毒生命周期方面的潜力。这对于开发新的抗病毒药物,特别是针对柯萨奇病毒B3的药物具有重要意义(Shetnev et al., 2022)。
腐蚀抑制
基于8-羟基喹啉的苯并咪唑衍生物,如4-(1-氧代异吲哚-2-基)苯甲酸,已被研究其在腐蚀抑制方面的性能。这些化合物在预防酸性环境中的钢铁腐蚀方面表现出高效性,表明在材料科学和工程中可能有应用(Rbaa et al., 2020)。
混合化合物的合成
一项关于绿色合成2-((2-芳基-3-氧代异吲哚-1-基)甲基)喹唑啉-4(3H)-酮的研究突出了4-(1-氧代异吲哚-2-基)苯甲酸在新化合物形成中的应用。这对有机化学和制药研究具有重要意义(Tashrifi et al., 2018)。
抗炎药物
从4-(1-氧代异吲哚-2-基)苯甲酸衍生的化合物已被合成并评估其抗炎活性。这些化合物在体外和体内模型中显示出有希望的结果,表明在新抗炎药物的开发中可能有应用(Nikalje et al., 2015)。
安全和危害
The safety data sheet for similar compounds suggests that they should be handled with care to avoid contact with skin and eyes, and inhalation of dust, fume, gas, mist, vapors, or spray . They should be used only in well-ventilated areas and stored in a well-ventilated place with the container tightly closed .
属性
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-13-4-2-1-3-11(13)9-16(14)12-7-5-10(6-8-12)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFFQLXXYMULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
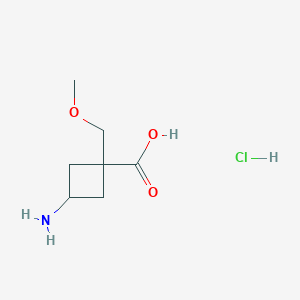
![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2470160.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2470161.png)
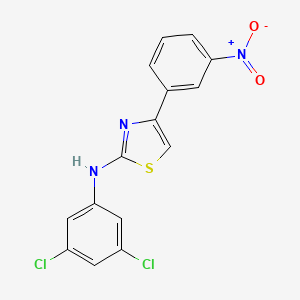
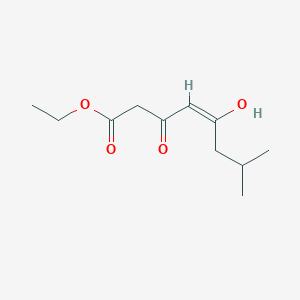

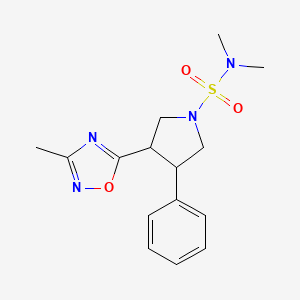
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2470172.png)
